Propafenone-d5 β-D-Glucuronide chemical structure and properties
Propafenone-d5 β-D-Glucuronide chemical structure and properties
Technical Monograph: Propafenone-d5
Chemical Structure, Metabolic Context, and Bioanalytical Applications [1][2]
Executive Summary
Propafenone-d5
Chemical Identity & Structural Architecture
The molecule consists of the propafenone pharmacophore labeled with five deuterium atoms, conjugated to a glucuronic acid moiety via a
Structural Specifications
-
Chemical Name: 1-{2-[2-(
-D-Glucopyranuronosyloxy)-3-(propylamino)propoxy]phenyl}-3-phenyl(d5)propan-1-one -
Molecular Formula:
-
Molecular Weight: ~522.58 g/mol (varies slightly based on specific d5-positioning)
-
Parent Compound: Propafenone (
, MW 341.45) -
Conjugate Moiety:
-D-Glucuronic Acid ( added mass)
Stereochemical Considerations
Propafenone possesses a chiral center at the C2 position of the propoxy side chain.
-
Chirality: The parent drug is administered as a racemate (R/S).[2]
-
Diastereomers: Glucuronidation introduces a new chiral center (the anomeric carbon of the glucuronic acid). Consequently, Propafenone-d5
-D-Glucuronide exists as a pair of diastereomers:-
(S)-Propafenone-d5-Glucuronide
-
(R)-Propafenone-d5-Glucuronide
-
-
Analytical Implication: In achiral reverse-phase chromatography, these diastereomers may co-elute or partially resolve. For precise quantification, the peak integration must encompass both diastereomeric forms unless a chiral column is employed.
Isotopic Labeling (The "d5" Factor)
The deuterium labeling is typically engineered into the phenyl ring of the 3-phenylpropanoyl moiety or the propyl side chain.
-
Stability: The label is placed on non-exchangeable positions to prevent "washout" during extraction or storage in protic solvents.
-
Mass Shift: The +5 Da shift ensures no cross-talk with the unlabeled analyte (
) or naturally occurring isotopes ( , ) of the parent glucuronide.
Biosynthetic Origin & Metabolic Pathway
Propafenone undergoes extensive first-pass metabolism.[2] While CYP2D6 (5-hydroxylation) and CYP3A4 (N-dealkylation) drive Phase I metabolism, direct glucuronidation is a major Phase II clearance route.
The Glucuronidation Mechanism
The reaction is catalyzed by Uridine 5'-diphospho-glucuronosyltransferase (UGT) enzymes.[3]
-
Reaction Site: The secondary hydroxyl group on the propoxy side chain.
-
Mechanism: Nucleophilic attack of the propafenone hydroxyl oxygen onto the
of UDP-glucuronic acid, resulting in inversion of configuration at the sugar (forming the -linkage).
Pathway Visualization
Figure 1: Metabolic fate of Propafenone highlighting the direct glucuronidation pathway utilized for the synthesis of the d5-Glucuronide standard.
Analytical Applications (LC-MS/MS)
The primary utility of Propafenone-d5
Why Use the Glucuronide IS?
Many assays quantify the glucuronide indirectly by hydrolyzing it back to propafenone using
-
Completeness: It avoids errors associated with incomplete enzymatic hydrolysis.
-
Stability: It prevents degradation of unstable metabolites during long incubation periods.
-
Accuracy: The d5-glucuronide co-elutes with the target analyte, perfectly compensating for ion suppression caused by phospholipids or other matrix components at that specific retention time.
Mass Spectrometry Transitions
In Positive Electrospray Ionization (ESI+), the glucuronides typically form protonated molecules
| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Mechanism |
| Propafenone | 342.2 | 116.1 | Cleavage of propyl-amine chain |
| Propafenone Glucuronide | 518.2 | 342.2 | Neutral loss of Glucuronic Acid (-176 Da) |
| Propafenone-d5 Glucuronide | 523.2 | 347.2 | Neutral loss of Glucuronic Acid (-176 Da) |
Note: The transition 523.2
Experimental Protocol: Direct Quantification
This protocol outlines a self-validating workflow for quantifying Propafenone Glucuronide using the d5-IS.
Sample Preparation (Protein Precipitation)
-
Principle: Simple precipitation is preferred over Liquid-Liquid Extraction (LLE) because glucuronides are polar and extract poorly into non-polar organic solvents like hexane.
-
Step 1: Aliquot 50
L of plasma into a 96-well plate. -
Step 2: Add 200
L of Internal Standard Working Solution (Propafenone-d5 Glucuronide at 100 ng/mL in Methanol). -
Step 3: Vortex for 2 minutes to ensure equilibration of the IS with the matrix.
-
Step 4: Centrifuge at 4,000
for 10 minutes at 4°C. -
Step 5: Transfer 100
L of supernatant to a clean plate and dilute 1:1 with water (to match initial mobile phase).
LC-MS/MS Conditions
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7
m). -
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-3.0 min: Linear ramp to 90% B
-
3.0-4.0 min: Hold 90% B (Wash)
-
4.1 min: Re-equilibrate 10% B
-
Workflow Diagram
Figure 2: Analytical workflow for the direct quantification of Propafenone Glucuronide.
Handling, Stability & Storage
Researchers must adhere to strict handling protocols due to the potential instability of ether glucuronides, although they are generally more stable than acyl glucuronides.
-
Acyl Migration: Not applicable (Propafenone forms an ether glucuronide, not an acyl glucuronide).
-
In-Source Fragmentation: Glucuronides are fragile in the MS source.
-
Risk: High declustering potential (DP) or cone voltage can cause premature loss of the glucuronic acid moiety in the source, leading to a signal at the parent mass (342/347) rather than the precursor (518/523).
-
Mitigation: Optimize source temperature and voltage to maximize the [M+H]+ precursor signal.
-
-
Storage:
-
Solid State: -20°C, desiccated, protected from light.
-
Solution: Stable in Methanol/Water (50:50) at -20°C for up to 3 months. Avoid alkaline pH (>8.0) which may promote hydrolysis.
-
References
-
PubChem. (n.d.).[5] Propafenone Hydrochloride Compound Summary. National Library of Medicine. Retrieved from [Link]
-
Drug Metabolism and Disposition. (2010). Stereoselective glucuronidation of propafenone and its analogues by human recombinant UGT1A9. Retrieved from [Link]
-
Journal of Chromatographic Science. (2017). A Sensitive and Rapid LC-MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite. Retrieved from [Link]
Sources
- 1. Stereoselective glucuronidation of propafenone and its analogues by human recombinant UGT1A9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. Synthesis of glucuronides of propafenone and 5-hydroxypropafenone by Sepharose-bound uridine 5'-diphosphoglucuronyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Use of Isoform-Specific UGT Metabolism to Determine and Describe Rates and Profiles of Glucuronidation of Wogonin and Oroxylin A by Human Liver and Intestinal Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Propafenone Hydrochloride | C21H28ClNO3 | CID 36708 - PubChem [pubchem.ncbi.nlm.nih.gov]
